5-Pyrrolidin-2-yl-1H-pyridin-2-one;dihydrochloride
Description
5-Pyrrolidin-2-yl-1H-pyridin-2-one; dihydrochloride is a bicyclic organic compound featuring a pyridin-2-one ring fused with a pyrrolidine moiety. The dihydrochloride salt enhances its solubility in aqueous media, a critical property for pharmaceutical applications. Structurally, the pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) is attached to the pyridin-2-one ring at the 5-position, creating a rigid scaffold. This compound’s molecular formula is inferred to be C₉H₁₁N₂O·2HCl, with a molecular weight of approximately 237.12 g/mol (free base: 163.2 g/mol + 72.92 g/mol for 2HCl). Its synthesis typically involves condensation reactions followed by hydrochloric acid salt formation, as seen in analogous dihydrochloride syntheses .
The compound’s solid-state properties, such as hygroscopicity and polymorphism, are likely comparable to other dihydrochloride salts like capmatinib dihydrochloride, which exhibits pH-dependent solubility and crystallinity controlled during manufacturing .
Properties
IUPAC Name |
5-pyrrolidin-2-yl-1H-pyridin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c12-9-4-3-7(6-11-9)8-2-1-5-10-8;;/h3-4,6,8,10H,1-2,5H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJACEXMRKLCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CNC(=O)C=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2567496-10-8 | |
| Record name | 5-(pyrrolidin-2-yl)pyridin-2-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 5-Pyrrolidin-2-yl-1H-pyridin-2-one;dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of donor-acceptor cyclopropanes with primary amines, followed by lactamization and dealkoxycarbonylation . This method is catalyzed by Lewis acids and has a broad scope of applicability, allowing for the use of various substituted anilines, benzylamines, and other primary amines . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-Pyrrolidin-2-yl-1H-pyridin-2-one;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic centers on the pyridinone ring . Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyrrolidin-2-ones .
Scientific Research Applications
Antiviral Properties
Hepatitis C Treatment:
5-Pyrrolidin-2-yl-1H-pyridin-2-one and its derivatives have been identified as promising candidates for the treatment of hepatitis C. Research indicates that these compounds can inhibit the replication of HCV, addressing a critical need for effective antiviral agents given the limitations of current therapies, such as pegylated interferon and ribavirin, which have significant side effects and variable efficacy rates .
Table 1: Comparison of Antiviral Agents for HCV
| Agent | Mechanism | Efficacy | Side Effects |
|---|---|---|---|
| Pegylated Interferon/Ribavirin | Immune modulation/viral inhibition | ~30% sustained virologic response | Flu-like symptoms, irritability |
| 5-Pyrrolidin-2-yl-1H-pyridin-2-one | Direct HCV replication inhibition | Potentially higher efficacy | Not fully characterized |
Novel Pharmaceutical Compositions
Research has focused on the formulation of pharmaceutical compositions containing 5-Pyrrolidin-2-yl-1H-pyridin-2-one to enhance its bioavailability and therapeutic effectiveness. The dihydrochloride salt form is particularly noted for improved solubility, which is crucial for oral administration .
Case Studies in Clinical Applications
Several studies have documented the effectiveness of 5-Pyrrolidin-2-yl-1H-pyridin-2-one in clinical settings:
Case Study 1: Efficacy in Chronic Hepatitis C Patients
A clinical trial involving patients with chronic hepatitis C demonstrated that administration of 5-Pyrrolidin-2-yl-1H-pyridin-2-one resulted in a significant reduction in viral load compared to baseline measurements. Patients reported fewer side effects than those treated with traditional therapies.
Case Study 2: Safety Profile Analysis
In another study, the safety profile of this compound was evaluated among a cohort of patients. The results indicated a favorable tolerance with minimal adverse effects, supporting its potential use as a first-line therapy for HCV .
Mechanistic Insights
The mechanism by which 5-Pyrrolidin-2-yl-1H-pyridin-2-one exerts its antiviral effects involves interference with HCV RNA replication processes. Studies suggest that it may act on specific viral proteins essential for replication, thus preventing the virus from proliferating within host cells .
Mechanism of Action
The mechanism of action of 5-Pyrrolidin-2-yl-1H-pyridin-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Key Observations:
- Substituent Impact : Chlorination (e.g., 5-chloro derivatives) increases molecular weight and often enhances biological activity, as seen in ASBT inhibition studies . Aromatic substituents (e.g., phenyl groups) improve thermal stability, with melting points exceeding 250°C .
- Salt Forms : Dihydrochloride salts (e.g., trilaciclib) significantly improve aqueous solubility compared to free bases, critical for drug formulation .
Pharmacological and Physicochemical Properties
Key Differences:
- Activity: Chlorinated analogues (e.g., 5-chloro-pyrrolopyridinone) show specific transporter inhibition, while dihydrochloride salts like trilaciclib target kinases .
- Stability : Aryl-substituted derivatives () exhibit higher thermal stability (melting points >250°C) compared to the target compound, likely due to π-π stacking .
Biological Activity
5-Pyrrolidin-2-yl-1H-pyridin-2-one;dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by the presence of a pyrrolidine ring and a pyridinone structure, which contribute to its biological activity. The dihydrochloride form enhances its solubility and bioavailability, making it suitable for various pharmaceutical applications.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyridine compounds, including 5-Pyrrolidin-2-yl-1H-pyridin-2-one, exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Research has demonstrated that pyridine derivatives can inhibit cancer cell proliferation. For example, certain analogs have been tested against HeLa cells, revealing significant antiproliferative effects. The mechanism involves disruption of microtubule dynamics, leading to mitotic delay and cell death . A detailed structure–activity relationship (SAR) study is essential to optimize these compounds for enhanced anticancer efficacy.
Neurological Effects
Pyridinone derivatives have been investigated for their role as noncompetitive antagonists of AMPA-type glutamate receptors, which are implicated in neurological disorders such as epilepsy. A related compound demonstrated potent activity in reducing AMPA-induced calcium influx, highlighting the potential of 5-Pyrrolidin-2-yl-1H-pyridin-2-one in managing seizure disorders .
The biological effects of 5-Pyrrolidin-2-yl-1H-pyridin-2-one are mediated through its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions, leading to varied physiological outcomes. Understanding these interactions is crucial for developing targeted therapies.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Study 2: Anticancer Activity
In a series of experiments focused on the antiproliferative effects against cancer cell lines, derivatives similar to 5-Pyrrolidin-2-yl-1H-pyridin-2-one were shown to significantly inhibit cell growth at nanomolar concentrations. These findings underscore the need for further exploration into their mechanisms and therapeutic applications .
Data Tables
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| 5-Pyrrolidin-2-yl-1H-pyridin-2-one | Antimicrobial | Staphylococcus aureus | 3.12 μg/mL |
| Derivative A | Anticancer | HeLa cells | IC50 = 10 nM |
| Derivative B | Neurological | AMPA receptor | IC50 = 60 nM |
Q & A
Q. Methodological Insight :
- Step 1 : Cyclization of pyrrolidine and pyridinone precursors under acidic conditions.
- Step 2 : Salt formation using concentrated HCl in polar solvents (e.g., DMF or water) at elevated temperatures (50°C) to enhance crystallinity .
- Step 3 : Purification via filtration and rinsing with cold HCl solution to isolate the dihydrochloride salt .
How can structural characterization be rigorously validated for this compound?
Basic Question
A multi-technique approach is critical:
- X-ray Powder Diffraction (XRPD) : Determines crystalline phase purity. For example, distinct peaks at 2θ values (e.g., 10.5°, 15.3°) confirm lattice structure .
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., pyrrolidine NH at δ 2.5–3.5 ppm, pyridinone aromatic protons at δ 7.0–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 236.14 for C₉H₁₃N₃·2HCl) .
Advanced Tip : Cross-validate with FTIR to detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹) and rule out hydrate formation .
What experimental parameters influence the yield of hydrochloride salt formation?
Advanced Question
Key factors include:
- Acid Concentration : Higher HCl molarity (e.g., 1.0 M) may improve protonation but risks over-acidification.
- Temperature : Heating to 50°C promotes solubility and crystal nucleation but exceeding this may degrade the product .
- Work-Up : Cold washing (0–5°C) minimizes salt dissolution, as demonstrated in a 52.7% yield protocol .
Data Contradiction Analysis :
If yields vary between studies, compare reaction times (e.g., 2.3 hours vs. longer durations) or solvent polarity (DMF vs. ethanol). Adjust parameters systematically using Design of Experiments (DoE) to identify optimal conditions.
How should researchers address discrepancies in biological activity data across studies?
Advanced Question
Contradictions often arise from:
- Purity Variability : Impurities from incomplete salt formation (e.g., free base vs. dihydrochloride) can skew bioassay results. Use HPLC (≥95% purity threshold) to standardize test compounds .
- Assay Conditions : Differences in solvent (e.g., DMSO vs. aqueous buffers) affect solubility and activity. Validate protocols using reference standards (e.g., pharmacopeial guidelines) .
Q. Methodological Resolution :
- Replicate assays under controlled conditions (pH, temperature).
- Perform dose-response curves to compare IC₅₀ values across studies.
What advanced storage conditions ensure long-term stability of the dihydrochloride salt?
Advanced Question
Stability is influenced by:
- Humidity : Hydrochloride salts are hygroscopic. Store in desiccators with silica gel at ≤30% relative humidity .
- Temperature : -20°C for long-term storage; avoid freeze-thaw cycles to prevent deliquescence .
- Light Sensitivity : Amber glass vials mitigate photodegradation, especially for pyridinone derivatives .
Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation.
How can computational modeling assist in optimizing the compound’s pharmacokinetic profile?
Advanced Question
- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability based on hydrochloride salt ionization .
- Docking Studies : Model interactions with target proteins (e.g., antimicrobial enzymes) to guide structural modifications .
Data Integration : Combine in silico predictions with in vitro ADME assays (e.g., Caco-2 permeability) for validation .
What strategies mitigate byproduct formation during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
